

potential off-target effects of PF-06835919

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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

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Technical Support Center: PF-06835919

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **PF-06835919** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PF-06835919**?

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. It shows higher potency for the KHK-C isoform, which is predominantly expressed in the liver, compared to the KHK-A isoform.^{[1][2]} By inhibiting KHK, **PF-06835919** blocks the conversion of fructose to fructose-1-phosphate.^[1]

Q2: Is **PF-06835919** selective for ketohexokinase?

PF-06835919 is reported to be a highly selective inhibitor of KHK. In a study, it was tested against a panel of 89 kinases, phosphatases, and receptors at a concentration of 10 μ M and showed selectivity for KHK-C over KHK-A. While the specific data from this broad panel screening is not publicly available, the compound is generally considered selective for its primary target.

Q3: Are there any known off-target effects of **PF-06835919** on other kinases?

A significant off-target effect on other kinases has not been prominently reported in publicly available literature. However, one study has suggested a potential off-target effect on triokinase (TKFC), another enzyme involved in fructose metabolism. This interaction may contribute to the accumulation of fructose-1-phosphate observed in some experimental models. Quantitative data on the direct inhibition of TKFC by **PF-06835919** is currently limited.

Q4: Can **PF-06835919** interact with drug metabolizing enzymes, such as cytochrome P450s?

In vitro studies using human primary hepatocytes have shown that **PF-06835919** can act as an inducer of cytochrome P450 3A4 (CYP3A4). However, this effect was not observed in a clinical drug-drug interaction study in humans, where co-administration with the CYP3A4 substrate midazolam did not result in a significant change in midazolam's pharmacokinetic profile.[3] Therefore, **PF-06835919** is not considered a clinically significant inducer of CYP3A4 in vivo.[3]

Q5: Does **PF-06835919** interact with drug transporters?

Yes, **PF-06835919** has been shown to be a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4] It also acts as an inhibitor of OATP1B1 in vitro. A clinical study investigating this interaction with the OATP1B1 substrate atorvastatin demonstrated a dose-dependent increase in atorvastatin exposure, suggesting a potential for drug-drug interactions with OATP1B1 substrates.[5]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected accumulation of fructose-1-phosphate in cellular or animal models.	Potential off-target inhibition of triokinase (TKFC) by PF-06835919, in addition to the on-target inhibition of KHK.	- Measure the activity of TKFC in your experimental system. - Consider using a lower concentration of PF-06835919 to minimize potential off-target effects. - Correlate fructose-1-phosphate levels with the expression of KHK and TKFC in your model.
Variability in drug efficacy or unexpected side effects when co-administering other drugs.	Potential drug-drug interaction via inhibition of the OATP1B1 transporter.	- Review the substrate profile of co-administered drugs for potential OATP1B1 transport. - If a co-administered drug is a known OATP1B1 substrate, consider monitoring its plasma concentrations. - Refer to the provided OATP1B1 inhibition assay protocol to test for interactions in vitro.
Discrepancy between in vitro and in vivo results regarding CYP3A4 induction.	PF-06835919 induces CYP3A4 in vitro but this does not translate to a clinical effect in vivo.	- Be aware of this discrepancy when interpreting in vitro data. - For preclinical studies, consider assessing CYP3A4 induction in animal models to determine species-specific effects. - In a clinical context, the risk of CYP3A4-mediated drug interactions with PF-06835919 is considered low.

Quantitative Data Summary

Table 1: Inhibitory Potency of **PF-06835919** against Ketohexokinase Isoforms

Target	IC ₅₀ (nM)
KHK-C	8.4[2]
KHK-A	66[2]

Table 2: Off-Target Interaction Profile of **PF-06835919**

Off-Target	Interaction Type	In Vitro Metric	In Vivo Observation
Triokinase (TKFC)	Inhibition (Potential)	Data not available	May contribute to fructose-1-phosphate accumulation
OATP1B1	Inhibition	IC ₅₀ = 1.9 µM[5]	Increased exposure of co-administered atorvastatin[5]
CYP3A4	Induction	Concentration-dependent increase in mRNA and activity	No significant induction observed in a clinical study[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **PF-06835919** against a kinase of interest.

1. Materials:

- Recombinant Kinase
- Kinase-specific substrate (peptide or protein)
- **PF-06835919** stock solution (in DMSO)
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

- White, opaque 96-well or 384-well plates

2. Procedure:

- Prepare serial dilutions of **PF-06835919** in kinase assay buffer. Include a DMSO-only control.
- Add 5 μ L of the diluted **PF-06835919** or DMSO control to the wells of the assay plate.
- Prepare a kinase/substrate mixture in kinase assay buffer.
- Add 10 μ L of the kinase/substrate mixture to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
- Prepare an ATP solution in kinase assay buffer.
- Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **PF-06835919** concentration relative to the DMSO control and determine the IC_{50} value using non-linear regression analysis.

Protocol 2: OATP1B1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of **PF-06835919** on the OATP1B1 transporter.

1. Materials:

- HEK293 or CHO cells stably expressing OATP1B1
- Parental HEK293 or CHO cells (for control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Probe substrate for OATP1B1 (e.g., [3 H]-Estron-3-sulfate or a fluorescent substrate)
- **PF-06835919** stock solution (in DMSO)
- Positive control inhibitor (e.g., Rifampicin)
- Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
- 24-well or 96-well cell culture plates

2. Procedure:

- Seed OATP1B1-expressing cells and parental cells in culture plates and grow to confluence.
- On the day of the assay, wash the cells twice with pre-warmed HBSS.
- Prepare various concentrations of **PF-06835919** and the positive control inhibitor in HBSS. Include a DMSO-only vehicle control.
- Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at 37°C.
- Prepare the probe substrate solution in HBSS containing the respective concentrations of **PF-06835919**, positive control, or vehicle.
- Initiate the uptake by adding the substrate solution to the wells.
- Incubate for a short period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear range.
- Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- If using a radiolabeled substrate, add the cell lysate to scintillation fluid and measure radioactivity. If using a fluorescent substrate, measure the fluorescence of the lysate.
- Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from the uptake in OATP1B1-expressing cells.
- Determine the percent inhibition of OATP1B1-mediated uptake by **PF-06835919** at each concentration and calculate the IC₅₀ value.

Protocol 3: CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines the procedure to assess the potential of **PF-06835919** to induce CYP3A4 expression and activity in cultured human hepatocytes.

1. Materials:

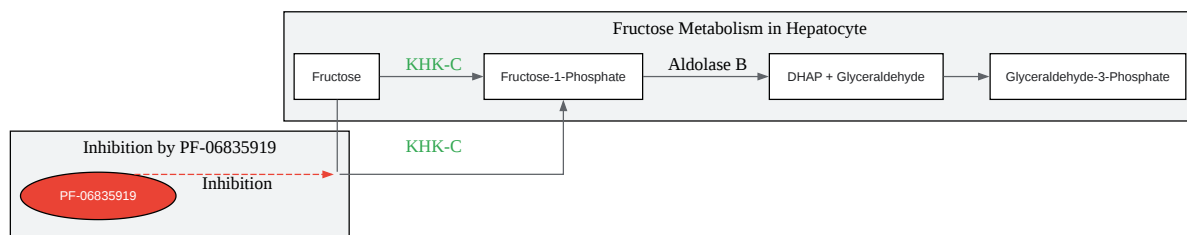
- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
- Collagen-coated cell culture plates
- **PF-06835919** stock solution (in DMSO)
- Positive control inducer (e.g., Rifampicin)
- Negative control (vehicle, e.g., 0.1% DMSO)

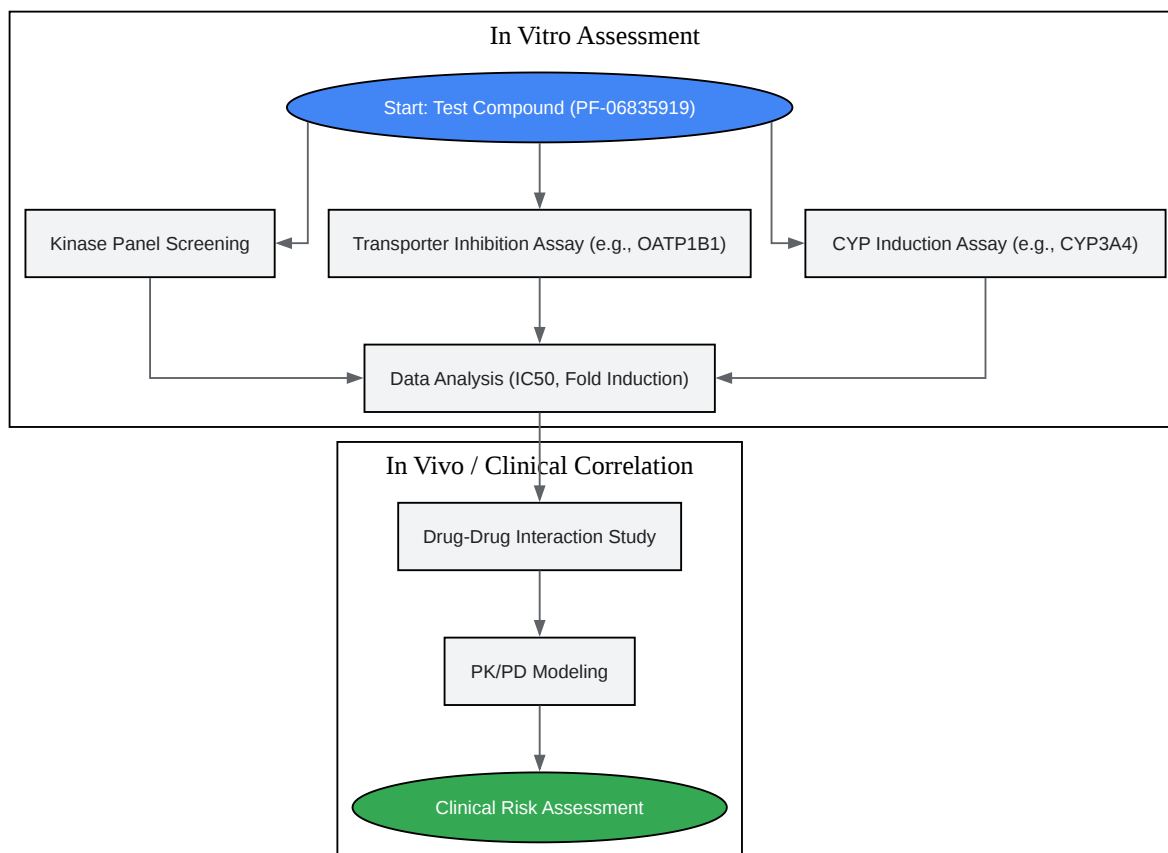
- CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
- LC-MS/MS system for metabolite quantification
- Reagents for RNA isolation and qRT-PCR (optional)

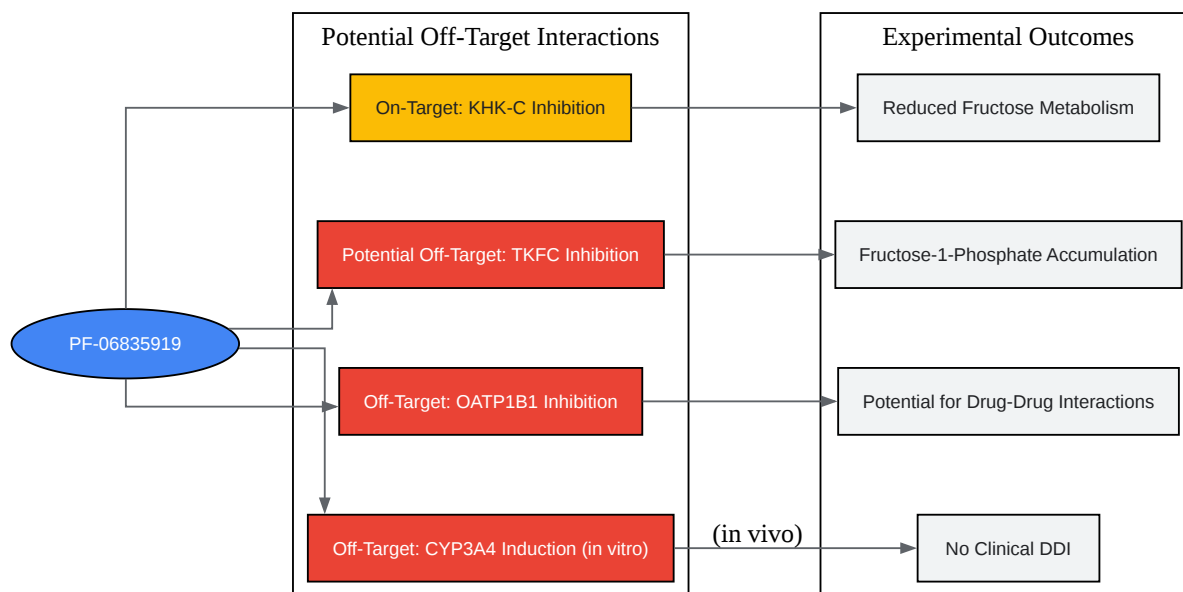
2. Procedure:

- Thaw and seed the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer (typically 24-48 hours).
- Replace the medium with fresh culture medium containing the desired concentrations of **PF-06835919**, the positive control (e.g., 10 μ M Rifampicin), or the vehicle control.
- Culture the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
- Assessment of CYP3A4 Activity: a. After the induction period, wash the cells with warm medium. b. Incubate the cells with a medium containing the CYP3A4 probe substrate (e.g., 100 μ M testosterone or 5 μ M midazolam) for a specified time (e.g., 30-60 minutes). c. Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6 β -hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
- Assessment of CYP3A4 mRNA Expression (Optional): a. After the induction period, lyse the cells and isolate total RNA. b. Perform qRT-PCR using primers specific for CYP3A4 and a housekeeping gene for normalization.
- Calculate the fold induction of CYP3A4 activity and/or mRNA expression for each treatment condition relative to the vehicle control.

Visualizations







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